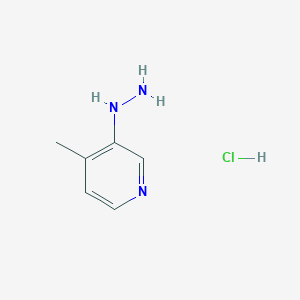
3-Hydrazinyl-4-methylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-4-methylpyridine hydrochloride typically involves the reaction of 4-methylpyridine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-4-methylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Hydrazinyl-4-methylpyridine hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs for cancer and other diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-4-methylpyridine hydrochloride involves the inhibition of certain enzymes, including proteases and kinases. It has been shown to have potent antitumor activity by inducing apoptosis in cancer cells. The compound also exhibits antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-hydrazinyl-4-methoxy-, hydrochloride: Similar in structure but contains a methoxy group instead of a methyl group.
4-Hydrazinyl-3-methylpyridine hydrochloride: Similar in structure but with the hydrazinyl group at a different position.
Uniqueness
3-Hydrazinyl-4-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and induce apoptosis in cancer cells makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
(4-methylpyridin-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-2-3-8-4-6(5)9-7;/h2-4,9H,7H2,1H3;1H |
InChI Key |
GGVQERXQKRYYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate](/img/structure/B13147245.png)
![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)
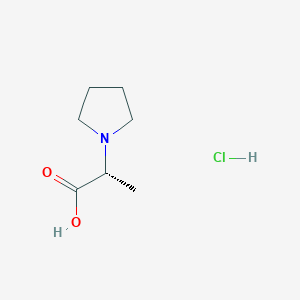
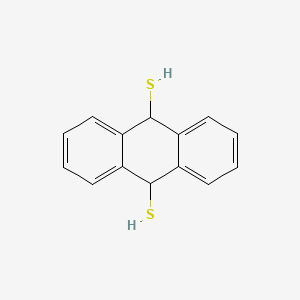
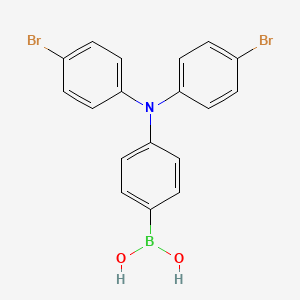

![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)

![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)
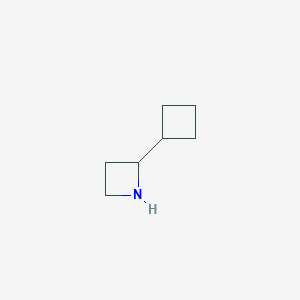
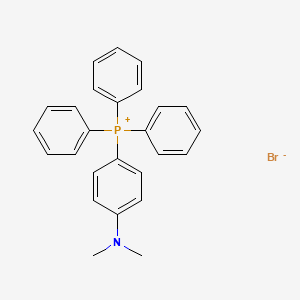
![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
